molecular formula C18H19N5O2S B2477708 N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887346-89-6

N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2477708
CAS No.: 887346-89-6
M. Wt: 369.44
InChI Key: RKQCEDXRCCSNFT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a tetrazole moiety, and a sulfur atom linked to a propanamide backbone. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole and thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A series of tetrazole derivatives were evaluated for their antiproliferative activities against human cancer cell lines. The IC50 values for these compounds varied significantly, with some showing effective inhibition comparable to standard chemotherapeutics like doxorubicin. For example, one study reported an IC50 value of 21.6 μM for a related compound against the MDA-MB-231 breast cancer cell line .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and disruption of cellular signaling pathways. Molecular dynamics simulations suggest that the interaction between the compound and target proteins occurs primarily through hydrophobic contacts, with limited hydrogen bonding .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Bacteria : In vitro studies have shown that related compounds exhibit promising activity against various bacterial strains. For instance, one study found that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Functional Groups : The presence of electron-donating groups such as methoxy or methyl substituents on the phenyl rings has been linked to enhanced biological activity. For example, modifications in the position of these substituents can lead to significant changes in potency against cancer cells .
  • Comparative Analysis : A comparative analysis of various derivatives revealed that those with a sulfonamide linkage tended to exhibit improved cytotoxic profiles compared to their non-sulfonamide counterparts. This suggests that the sulfur atom may play a critical role in mediating interactions with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Tetrazole Derivatives : A systematic evaluation of tetrazole-containing compounds revealed that those with specific substitutions on the phenyl ring exhibited superior anticancer properties, leading researchers to further investigate these modifications for potential clinical applications .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of related compounds found significant antibacterial activity against resistant strains, indicating the potential for development as novel antimicrobial agents .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide exhibits significant anticonvulsant properties. Studies have shown its protective effects against induced convulsions in animal models, attributed to its ability to modulate neurotransmitter systems involved in seizure activity. This suggests a potential role in epilepsy treatment and warrants further investigation into its mechanisms and efficacy.

Antiulcer Properties

Compounds structurally related to this compound have demonstrated antiulcer activity. Research indicates that these compounds can act as gastric acid antisecretory agents, potentially leading to new treatments for gastric ulcers. Mechanisms underlying this activity include the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.

Antimicrobial Activity

The increasing concern over antimicrobial resistance has driven research into novel antibacterial and antifungal agents. Investigations into compounds similar to this compound have shown promising results against various microbial strains. These findings suggest that the compound may possess significant antimicrobial properties that warrant further exploration.

Case Studies and Research Findings

StudyFindings
Farag et al. (2012)Demonstrated anticonvulsant effects in rodent models.
Ueda et al. (1991)Identified potential antiulcer activity through inhibition of gastric acid secretion.
Zala et al. (2015)Reported antimicrobial efficacy against resistant bacterial strains.

Chemical Reactions and Mechanisms

Understanding the chemical reactions associated with this compound is crucial for its application in organic synthesis. The compound participates in nucleophilic substitutions fundamental to creating diverse chemical entities, enhancing the knowledge base for drug development.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-8-4-6-10-15(12)23-18(20-21-22-23)26-13(2)17(24)19-14-9-5-7-11-16(14)25-3/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQCEDXRCCSNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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